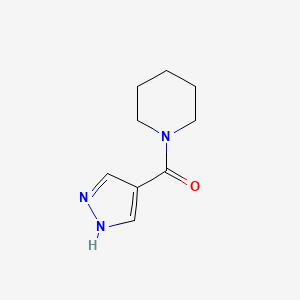

piperidin-1-yl(1H-pyrazol-4-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

piperidin-1-yl(1H-pyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c13-9(8-6-10-11-7-8)12-4-2-1-3-5-12/h6-7H,1-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLFBAXEWQBOIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Pyrazole and Piperidine Scaffolds in Medicinal Chemistry

The foundation of piperidin-1-yl(1H-pyrazol-4-yl)methanone's potential lies in the well-established pharmacological importance of its two core heterocyclic systems: pyrazole (B372694) and piperidine (B6355638).

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in drug discovery. nih.govmdpi.com Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, analgesic, and antitumor properties. globalresearchonline.netnih.gov The presence of the pyrazole moiety in several FDA-approved drugs underscores its therapeutic relevance. nih.gov The success of pyrazole-containing drugs is attributed to the ring's unique physicochemical properties, which can enhance a molecule's lipophilicity and solubility, and its ability to act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. nih.gov

Similarly, the piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is a prevalent feature in a vast number of pharmaceuticals and natural alkaloids. Its conformational flexibility allows it to interact favorably with a variety of biological receptors, making it a valuable component in the design of new drugs. Piperidine derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial and central nervous system activities. biomedpharmajournal.org

Significance of the Methanone Linker in Chemical Biology and Drug Design

The methanone (B1245722) linker can influence a molecule's polarity, hydrogen bonding capacity, and conformational rigidity. These properties are critical for determining how a compound interacts with its biological target. For instance, the carbonyl oxygen can act as a hydrogen bond acceptor, a key interaction for binding to many enzymes and receptors. Furthermore, the planarity of the carbonyl group can impose conformational constraints on the molecule, which can be advantageous for achieving specific and high-affinity binding to a target protein.

Research Trajectories and Potential Applications of Piperidin 1 Yl 1h Pyrazol 4 Yl Methanone Derivatives

Advanced Spectroscopic Techniques for Molecular Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of molecular structures. For this compound and its analogues, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of its connectivity and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. In the study of pyrazole-carboxamide derivatives, ¹H and ¹³C NMR are routinely used to confirm their successful synthesis and structural integrity.

¹H NMR Spectroscopy: The proton NMR spectrum of a typical pyrazole-carboxamide scaffold reveals characteristic signals for the pyrazole and the amide-linked moiety. For instance, in a series of novel pyrazole-carboxamides, the amide CONH proton is often observed as a singlet in the downfield region of the spectrum. The protons on the pyrazole ring typically appear as distinct signals, with their chemical shifts influenced by the substituents on the ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Key resonances include those of the amide carbonyl carbon, which typically appears in the range of δ = 159.00–162.78 ppm, and the ketone carbonyl group, if present, which resonates further downfield between δ = 191.07–191.23 ppm. The carbon atoms of the pyrazole ring also exhibit characteristic chemical shifts; for example, the C-5 carbon of a pyrazole ring has been observed at approximately δ = 108.59 ppm.

| Proton Signal | Typical Chemical Shift (ppm) | Carbon Signal | Typical Chemical Shift (ppm) |

| Pyrazole-H | Variable | Amide C=O | 159.00 - 162.78 |

| Piperidine-H (α to N) | Downfield | Ketone C=O | 191.07 - 191.23 |

| Piperidine-H (other) | Upfield | Pyrazole-C5 | ~108.59 |

| Amide N-H | Downfield singlet |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. In the analysis of pyrazole-carboxamides, the IR spectra typically display characteristic absorption bands. For a series of pyrazole-carboxamide derivatives bearing a sulfonamide moiety, NH stretching vibrations were observed in the range of 3224–3427 cm⁻¹. The strong absorption band corresponding to the amide carbonyl (C=O) stretching is a key diagnostic peak. Additionally, if other functional groups like sulfonyl groups are present, their characteristic asymmetric and symmetric stretching vibrations can be identified, typically in the regions of 1320–1397 cm⁻¹ and 1144–1167 cm⁻¹, respectively.

| Functional Group | Typical IR Absorption Range (cm⁻¹) |

| N-H Stretch | 3224 - 3427 |

| C=O Stretch (Amide) | ~1640 - 1680 |

| SO₂ Asymmetric Stretch | 1320 - 1397 |

| SO₂ Symmetric Stretch | 1144 - 1167 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which can be used to confirm the elemental composition of the synthesized molecules. The characterization of newly synthesized pyrazole-carboxamides is often supported by HRMS data to verify that the molecular formula of the product is consistent with the targeted molecule.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide valuable information about the connectivity and functional groups of a molecule, X-ray crystallography offers a definitive determination of its three-dimensional structure in the solid state. For complex heterocyclic systems, single-crystal X-ray diffraction analysis can reveal precise bond lengths, bond angles, and intermolecular interactions.

Conformational Analysis through Spectroscopic and Computational Methods

Computational methods, such as Density Functional Theory (DFT) calculations, are powerful tools for exploring the potential energy surface of a molecule and identifying its stable conformers. For N-acylhydrazone derivatives, which share the amide linkage with pyrazole-carboxamides, DFT studies have shown that N-methylation can significantly alter the preferred dihedral angle of the amide bond, causing a shift from an antiperiplanar to a synperiplanar conformation.

Computational Chemistry and Theoretical Investigations of Piperidin 1 Yl 1h Pyrazol 4 Yl Methanone

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations have proven to be an invaluable tool in understanding the electronic characteristics of piperidin-1-yl(1H-pyrazol-4-yl)methanone. These theoretical approaches provide a molecular-level view of electron distribution and energy levels, which are crucial for predicting chemical reactivity and stability.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been a primary method for investigating the electronic structure of this compound and related pyrazole (B372694) derivatives. icm.edu.plrsc.org The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional, often in conjunction with basis sets like 6-31G(d) or 6-311++G(d,p), is commonly employed for geometry optimization and electronic property calculations. icm.edu.plrsc.orgresearchgate.netresearchgate.net This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules. researchgate.net

DFT calculations allow for the determination of the optimized molecular geometry, providing precise information on bond lengths, bond angles, and dihedral angles. These optimized structures represent the minimum energy conformation of the molecule and serve as the basis for further electronic and reactivity analysis. For similar pyrazole-containing compounds, DFT has been successfully used to predict geometric parameters that are in good agreement with experimental data. researchgate.net

HOMO-LUMO Orbital Analysis and Global Chemical Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. irjweb.commalayajournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.commalayajournal.org A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more nuanced understanding of the molecule's behavior in chemical reactions.

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.gov |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. Soft molecules have a small HOMO-LUMO gap. nih.gov |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons from the environment. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

This table presents the global chemical reactivity descriptors derived from HOMO and LUMO energies.

For this compound, a detailed analysis of these descriptors would reveal its predisposition to engage in specific types of chemical interactions. For instance, a high electrophilicity index would suggest that the molecule is a good electrophile. nanobioletters.com

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis is a powerful computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. nanobioletters.comchemrxiv.org The MESP map is plotted on the molecular surface, where different colors represent different electrostatic potential values.

Typically, regions of negative electrostatic potential (often colored in shades of red and yellow) are electron-rich and are susceptible to electrophilic attack. These areas usually correspond to the presence of lone pairs on heteroatoms like oxygen and nitrogen. chemrxiv.orgresearchgate.net Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. chemrxiv.orgresearchgate.net These positive regions are often located around hydrogen atoms, particularly those bonded to electronegative atoms.

For this compound, the MESP map would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the pyrazole and piperidine (B6355638) rings, indicating these as potential sites for electrophilic interaction. Positive potentials would be expected around the hydrogen atoms of the pyrazole and piperidine rings.

Conformational Landscape Exploration

The biological activity and chemical reactivity of a molecule are often intrinsically linked to its three-dimensional shape or conformation. Therefore, exploring the conformational landscape of this compound is crucial for a comprehensive understanding of its properties.

Molecular Orbital Methodologies for Conformational Stability

Molecular orbital methods, including both semi-empirical and ab initio approaches, are employed to investigate the conformational stability of molecules. These methods calculate the energy of different spatial arrangements of the atoms (conformers) to identify the most stable structures.

For flexible molecules like this compound, which contains rotatable single bonds, a systematic or random search of the conformational space is performed. The energy of each generated conformer is then calculated to create a potential energy surface. The minima on this surface correspond to stable conformers.

Energy Minimization and Identification of Stable Conformers

Once a set of possible conformers is generated, energy minimization techniques are applied to locate the stable, low-energy conformations. This process involves adjusting the geometry of each conformer to find the arrangement with the lowest potential energy.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools that allow for the visualization and prediction of the interactions between a small molecule, such as this compound, and its biological target, typically a protein or enzyme. These methods are instrumental in elucidating the structural basis of molecular recognition and in predicting the binding affinity of a ligand.

Ligand-Target Interaction Prediction and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For derivatives of the this compound scaffold, docking studies have been instrumental in identifying potential biological targets and in elucidating the key interactions that govern binding affinity.

Research on related pyrazole-methanone derivatives has demonstrated their potential to interact with a variety of biological targets. For instance, docking studies of (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl)methanone derivatives have been performed against the active site of human mitochondrial branched-chain aminotransferase (BCATm), a potential target for certain neurological conditions. ijper.org In one such study, a derivative, compound 4f , exhibited a high docking score of -6.898, suggesting a strong binding affinity for the target enzyme. ijper.org

Similarly, molecular docking simulations have been employed to investigate the interactions of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives with antioxidant and anti-inflammatory protein targets, such as liver alcohol dehydrogenase (PDB ID: 5ADH) and a proinflammatory protein hydrolase (PDB ID: 1RO6). nih.gov The calculated binding affinities for these compounds were in the range of -8.8 to -9.7 kcal/mol, indicating favorable interactions with the target proteins. nih.gov

Furthermore, docking studies on N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have identified them as potential inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. researchgate.net These computational predictions have been instrumental in guiding the synthesis and biological evaluation of these compounds as potential anticancer agents.

The table below summarizes the results of selected docking studies on pyrazole-methanone derivatives, highlighting the diversity of potential biological targets and the predicted binding affinities.

| Compound Class | Target Protein (PDB ID) | Key Findings | Reference |

| (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) methanone (B1245722) derivatives | Human mitochondrial branched-chain aminotransferase (BCATm) (2A1H) | Compound 4f showed a high docking score of -6.898. | ijper.org |

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives | Liver alcohol dehydrogenase (5ADH) and Proinflammatory protein hydrolase (1RO6) | Calculated binding affinities ranged from -8.8 to -9.7 kcal/mol. | nih.gov |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives | Cyclin-dependent kinase 2 (CDK2) | Identified as potential inhibitors of CDK2. | researchgate.net |

| Pyrazole-carboxamides bearing a sulfonamide moiety | Human carbonic anhydrase I and II (hCA I and hCA II) | Ki values were in the micromolar to nanomolar range, with some compounds showing potent inhibition. | nih.gov |

Binding Site Analysis and Molecular Recognition

Binding site analysis is a crucial component of molecular modeling that focuses on characterizing the specific amino acid residues and the nature of the interactions within the active site of a biological target. This analysis provides a detailed understanding of the molecular recognition process, which is essential for designing more potent and selective inhibitors.

For pyrazole-methanone derivatives, binding site analyses have revealed common interaction patterns across different targets. These typically involve a combination of hydrogen bonding, hydrophobic interactions, and sometimes pi-pi stacking. For example, in the active site of human carbonic anhydrase isoenzymes (hCA I and II), pyrazole derivatives have been shown to interact with both hydrophobic and hydrophilic residues. tandfonline.com The sulfonamide group, when present, often coordinates with the zinc ion in the active site, a hallmark of many carbonic anhydrase inhibitors. nih.gov

In the context of cholinesterase inhibition for the potential treatment of Alzheimer's disease, docking studies of certain piperidine-containing compounds have suggested a dual binding mode. nih.gov These molecules can simultaneously interact with the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase (AChE), leading to potent inhibition of the enzyme. nih.gov This dual-site binding is a key aspect of the molecular recognition for these inhibitors.

The molecular recognition of pyrazole-based inhibitors in the active site of kinases like EGFR often involves hydrogen bonding with key backbone residues in the hinge region, a common feature for many kinase inhibitors. nih.govacs.org The substituted phenyl rings of the pyrazole scaffold can form hydrophobic interactions with nonpolar residues in the active site, further stabilizing the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

QSAR and CoMFA are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding the structural features that are critical for biological function.

Model Development and Validation for Biological Activity Prediction

QSAR models are developed by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with the observed biological activity of a set of compounds. These models are then validated to ensure their predictive power.

For pyrazole-4-carboxamide derivatives, 2D-QSAR models have been developed to predict their inhibitory activity against Aurora A kinase, a target in cancer therapy. tandfonline.com In one study, a 2D-QSAR model for a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamides yielded a squared correlation coefficient (r²) of 0.8059 and a predictive r² (pred_r²) of 0.7861, indicating a good predictive ability. tandfonline.com The model suggested that bulky, electron-withdrawing substituents at certain positions of the molecule were favorable for inhibitory activity. tandfonline.com

Similarly, 2D-QSAR studies on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors have been conducted. nih.govacs.org These models, built using partial least-squares (PLS) and multiple linear regression (MLR) methods, have shown good statistical significance and predictive power, aiding in the design of new, more potent inhibitors. nih.govacs.org

3D-QSAR approaches, such as CoMFA, provide a more detailed three-dimensional understanding of the structure-activity relationship. A CoMFA study on a series of novel pyrazole carboxamide derivatives with antifungal activity against Botrytis cinerea resulted in a model with a cross-validated q² of 0.578 and a non-cross-validated r² of 0.850, demonstrating good predictive capability. rsc.orgresearchgate.net

The table below presents a summary of QSAR and CoMFA studies on pyrazole carboxamide derivatives, highlighting the statistical quality of the developed models.

| Compound Class | Biological Activity | QSAR/CoMFA Model Statistics | Key Findings | Reference |

| N,1,3-triphenyl-1H-pyrazole-4-carboxamides | Aurora A kinase inhibition | r² = 0.8059, pred_r² = 0.7861 | Bulky, electron-withdrawing substituents are favored for activity. | tandfonline.com |

| 1H-pyrazole-1-carbothioamide derivatives | EGFR kinase inhibition | Statistically significant models developed using PLS and MLR. | Adjacency distance matrix descriptors were influential. | nih.govacs.org |

| Pyrazole carboxamide derivatives | Antifungal activity against B. cinerea | CoMFA: q² = 0.578, r² = 0.850 | Provided insights for structural modifications to improve antifungal activity. | rsc.orgresearchgate.net |

Pharmacophore Modeling for Receptor Ligand Design

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. This model can then be used as a template to design new molecules with similar or improved activity.

For pyrazole-containing compounds, pharmacophore models have been developed to guide the design of new receptor ligands. For example, a pharmacophore model for cannabinoid CB1 receptor antagonists was developed that included the N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide scaffold. researchgate.net This model helped to define the spatial arrangement of hydrophobic, aromatic, and hydrogen bond acceptor/donor features necessary for high-affinity binding to the CB1 receptor. researchgate.net

In another study, pharmacophore modeling and 3D-QSAR analysis were applied to a series of pyrazole-3-carbohydrazone derivatives as inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes. juniperpublishers.com The developed pharmacophore model identified the key chemical features required for DPP-IV inhibition, providing a valuable tool for the design of novel anti-diabetic agents. juniperpublishers.com

Biological Activity and Preclinical Pharmacological Research on Piperidin 1 Yl 1h Pyrazol 4 Yl Methanone Derivatives

Mechanism of Action Elucidation

The therapeutic potential of piperidin-1-yl(1H-pyrazol-4-yl)methanone derivatives is rooted in their ability to modulate the activity of specific biological targets. Detailed in vitro and in vivo studies have been instrumental in characterizing their molecular interactions and downstream effects.

Enzyme Inhibition Studies

Derivatives of this compound have been identified as potent inhibitors of several key enzymes involved in inflammatory and metabolic pathways.

Certain pyrazole (B372694) derivatives have been investigated as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the cellular signaling cascade responsible for inflammatory responses. Inhibition of p38 MAP kinase can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Structure-activity relationship (SAR) studies have led to the identification of compounds with significant inhibitory potency. For instance, a series of 1,3,5-trisubstituted pyrazole derivatives demonstrated potent inhibition of p38α MAP kinase.

Table 1: p38α MAP Kinase Inhibitory Activity of Pyrazole Derivatives

| Compound | R¹ | R² | IC₅₀ (nM) |

|---|---|---|---|

| 1a | 4-Fluorophenyl | Methyl | 7 |

| 1b | 4-Fluorophenyl | Ethyl | 12 |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the p38α MAP kinase activity.

Piperidin-1-yl-pyrazole derivatives have been explored as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that converts inactive cortisone (B1669442) to active cortisol within cells. Overexpression of 11β-HSD1 in adipose tissue is associated with metabolic syndrome, including obesity and type 2 diabetes. Research has identified specific derivatives that exhibit potent and selective inhibition of this enzyme.

Table 2: 11β-HSD1 Inhibitory Activity of Piperidin-1-yl-pyrazole Derivatives

| Compound | Substituent on Piperidine (B6355638) | IC₅₀ (nM) |

|---|---|---|

| 2a | 4-Hydroxy | 15 |

| 2b | 4-Fluoro | 22 |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the 11β-HSD1 enzyme activity.

In the search for novel antitubercular agents, pyrazole carboxamide derivatives have been identified as potent inhibitors of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). This enzyme is essential for the biosynthesis of the mycobacterial cell wall. Inhibition of DprE1 disrupts this process, leading to bacterial cell death. Certain derivatives have shown excellent enzymatic inhibition and potent activity against Mycobacterium tuberculosis.

Table 3: DprE1 Inhibitory and Antitubercular Activity of Pyrazole Carboxamide Derivatives

| Compound | R Group | DprE1 IC₅₀ (nM) | M. tuberculosis MIC (μM) |

|---|---|---|---|

| 3a | Cyclopropyl | 2.5 | 0.1 |

| 3b | tert-Butyl | 5.1 | 0.2 |

IC₅₀ is the half-maximal inhibitory concentration against the DprE1 enzyme. MIC is the minimum inhibitory concentration against M. tuberculosis H37Rv.

Receptor Binding Assays and Receptor Modulation

The versatility of the this compound scaffold extends to its interaction with various G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

A significant area of research has been the development of this compound derivatives as antagonists and inverse agonists of the cannabinoid receptor 1 (CB1). These compounds have been investigated for their potential in treating obesity and related metabolic disorders. The binding affinity of these derivatives to the CB1 receptor has been extensively characterized, with many compounds exhibiting high affinity in the nanomolar range.

Table 4: CB1 Receptor Binding Affinity of this compound Derivatives

| Compound | Substituent on Pyrazole N1 | Substituent on Pyrazole C5 | Kᵢ (nM) |

|---|---|---|---|

| Rimonabant | 2,4-Dichlorophenyl | 4-Chlorophenyl | 1.8 |

| SR141716A | 2,4-Dichlorophenyl | 4-Chlorophenyl | 2.1 |

Kᵢ values represent the inhibition constant for binding to the human CB1 receptor.

Derivatives of the this compound core have also been synthesized and evaluated for their activity at serotonin (B10506) receptors, particularly the 5-HT1A subtype. Agonism at the 5-HT1A receptor is a validated mechanism for anxiolytic and antidepressant therapies. Research has focused on developing compounds with high affinity and selectivity for the 5-HT1A receptor over other serotonin receptor subtypes.

Table 5: 5-HT1A Receptor Binding Affinity and Selectivity of Pyrazole Derivatives

| Compound | Kᵢ for 5-HT1A (nM) | Selectivity (fold) vs. 5-HT2A |

|---|---|---|

| 5a | 1.2 | >1000 |

| 5b | 3.5 | 850 |

Kᵢ is the inhibition constant. Selectivity is the ratio of Kᵢ for 5-HT2A to Kᵢ for 5-HT1A.

The α7 nicotinic acetylcholine (B1216132) receptor (nAChR) is a target for cognitive enhancement in disorders like Alzheimer's disease and schizophrenia. Certain pyrazolyl-piperidine derivatives have been identified as potent and selective agonists of the α7 nAChR. These compounds have demonstrated the ability to modulate receptor activity, suggesting their potential as therapeutic agents for cognitive deficits.

Table 6: α7 nAChR Agonist Activity of Pyrazolyl-piperidine Derivatives

| Compound | EC₅₀ (nM) | Kᵢ (nM) |

|---|---|---|

| 6a | 25 | 15 |

| 6b | 42 | 30 |

EC₅₀ is the half-maximal effective concentration for receptor activation. Kᵢ is the inhibition constant for binding to the receptor.

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and releasing pro-inflammatory cytokines. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. A piperidin-1-yl pyrazole derivative has been identified as a potent and selective inhibitor of the NLRP3 inflammasome, preventing the release of IL-1β.

Table 7: NLRP3 Inflammasome Inhibitory Activity

| Compound | IL-1β Release IC₅₀ (nM) |

|---|---|

| MCC950 | 7.5 |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the LPS- and ATP-induced IL-1β release in bone marrow-derived macrophages.

In Vitro Signal Transduction Pathway Analysis (e.g., cAMP accumulation, ERK1/2 phosphorylation)

The interaction of this compound derivatives with cellular signaling pathways is a key area of investigation to understand their mechanism of action. Studies on structurally related aryl-pyrazole compounds have demonstrated their ability to modulate important second messenger systems like cyclic AMP (cAMP).

For instance, the aryl pyrazole derivative N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl, known as SR141716A, has been shown to act as an inverse agonist at the CB1 cannabinoid receptor. In functional assays using intact N18TG2 neuroblastoma cells, which endogenously express the CB1 receptor, SR141716A was found to augment secretin-stimulated cyclic AMP (cAMP) accumulation. This effect indicates that the compound can modulate the activity of adenylyl cyclase, a critical enzyme in the cAMP signaling pathway. The agonist desacetyllevonantradol (B1231675) reversed this response, confirming the receptor-mediated mechanism. Furthermore, in membrane preparations from these cells, other aryl pyrazoles have been observed to increase adenylyl cyclase activity even in the absence of an agonist, a hallmark of inverse agonism. These findings highlight that the pyrazole-piperidine scaffold can significantly interact with G-protein-coupled receptors (GPCRs) and influence downstream signaling cascades like the cAMP pathway.

While direct evidence for the effect of this compound derivatives on ERK1/2 phosphorylation is not extensively documented in the available literature, the broader class of pyrazole-containing heterocycles has been investigated as inhibitors of the RAS/RAF/MEK/ERK signaling cascade. researchgate.netnih.gov This pathway is crucial for cellular processes like proliferation and survival, and its dysregulation is common in various cancers. researchgate.net The development of small molecules that can modulate this pathway is of significant therapeutic interest. Given the established role of pyrazole derivatives in kinase inhibition, it is plausible that specific substitutions on the this compound scaffold could yield compounds with activity against ERK1/2 or other components of this pathway, though this remains an area for future investigation.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds by systematically modifying different parts of the molecular scaffold.

The pyrazole ring is a key pharmacophore, and substitutions at its various positions can dramatically influence biological activity. The nature of the substituents on the pyrazole ring and its associated phenyl rings can significantly alter the antimicrobial properties of the compounds. nih.gov For example, in a series of 1,3,5-trisubstituted pyrazoles, replacing a central pyrrole (B145914) core with the pyrazole ring led to compounds with good activity against Mycobacterium tuberculosis and improved physicochemical profiles. nih.gov

SAR exploration of 3,5-diphenylpyrazole (B73989) derivatives as inhibitors of meprin α, a metalloprotease, showed that the 3,5-diphenyl arrangement itself conferred high potency. nih.gov Introducing different substituents, such as methyl or benzyl (B1604629) groups, in place of one of the phenyl rings led to a decrease in inhibitory activity, whereas a cyclopentyl moiety maintained similar activity. nih.gov This suggests that the size and lipophilicity of the substituents at the 3 and 5 positions of the pyrazole are critical for target engagement. nih.gov Furthermore, in the context of antibacterial agents, incorporating N-heterocyclic substituents at the pyrazole ring has been found to produce more potent compounds. nih.gov

The piperidine moiety is another critical structural element, and its modification is a key strategy in drug design. ontosight.ai The rigid carbon skeleton of the piperidine ring can fit well into lipophilic pockets of receptors. ijnrd.org The nitrogen atom within the ring is often crucial for interaction with amino acid residues in biological targets. ontosight.ai

Studies have shown that replacing a piperazine (B1678402) ring with a piperidine ring can significantly influence receptor affinity and selectivity. nih.gov For instance, in one series of compounds targeting histamine (B1213489) H3 and sigma-1 receptors, the piperidine ring was identified as the most influential structural element for activity at the sigma-1 receptor while maintaining high affinity for the H3 receptor. nih.gov Modifications can also be made by introducing substituents on the piperidine ring, which can regulate the molecule's basicity, lipophilicity, and solubility. acs.org In the development of antitrypanosomal agents, a piperidine linker was used to introduce various substituents, with more apolar moieties like aryl or benzyl rings leading to the most active compounds. frontiersin.org This highlights that both the piperidine core and its substituents are pivotal for optimizing biological activity.

Preclinical Evaluation of Efficacy in Relevant Biological Systems (in vitro)

The preclinical evaluation of this compound derivatives has revealed a broad spectrum of antimicrobial activities. These compounds have been tested against various pathogenic bacteria, fungi, and mycobacteria, with many derivatives showing promising results.

Antibacterial Activity

Derivatives of pyrazole and piperidine have demonstrated significant potential as antibacterial agents, active against both Gram-positive and Gram-negative bacteria. mdpi.combiointerfaceresearch.com Pyrazole-containing compounds have been reported to inhibit various bacterial strains, including multidrug-resistant ones. nih.gov For example, certain pyrazole-thiazole hybrids showed potent activity against ΔTolC E. coli with MIC values as low as 0.037 μg/ml. nih.gov Similarly, pyrazole-clubbed pyrimidine (B1678525) hybrids have shown excellent activity against methicillin-resistant Staphylococcus aureus (MRSA). acs.org

Piperidine derivatives are also well-known for their antibacterial properties. biointerfaceresearch.comresearchgate.net Studies on piperidin-4-one derivatives showed good activity against Staphylococcus aureus, E. coli, and Bacillus subtilis. biomedpharmajournal.org The combination of these two scaffolds in piperidinyl pyrazole methanone (B1245722) derivatives is expected to yield compounds with a broad spectrum of antibacterial action. For instance, some pyrazole analogues have shown exceptional activity against E. coli (MIC: 0.25 μg/mL) and Streptococcus epidermidis (MIC: 0.25 μg/mL). nih.gov

| Compound Class | Bacterial Strain(s) | Activity (MIC/Inhibition Zone) | Reference |

|---|---|---|---|

| Pyrazole-Thiazole Hybrids | ΔTolC E. coli | MIC as low as 0.037 μg/mL | nih.gov |

| Imidazo-Pyridine Substituted Pyrazoles | E. coli, K. pneumoniae, P. aeruginosa | MBC <1 μg/mL | nih.gov |

| Pyrazole-Clubbed Pyrimidines | MRSA | Excellent activity (IZ up to 28 mm) | acs.org |

| Piperidin-4-one Derivatives | S. aureus, E. coli, B. subtilis | Good activity compared to Ampicillin | biomedpharmajournal.org |

| Pyrazole Analogues | E. coli | MIC: 0.25 μg/mL | nih.gov |

| Pyrazole Analogues | S. epidermidis | MIC: 0.25 μg/mL | nih.gov |

Antifungal Activity

The pyrazole scaffold is a core component of several commercial fungicides and is known for its potent antifungal properties. mdpi.comresearchgate.netnih.gov Research has shown that pyrazole derivatives are active against a wide range of phytopathogenic and human-pathogenic fungi. nih.govorientjchem.org For example, isoxazolol pyrazole carboxylate derivatives exhibited significant activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL, which is more potent than the commercial fungicide carbendazol. researchgate.netnih.gov

Similarly, piperidine derivatives have been evaluated for their antifungal effects. researchgate.net Piperidin-4-one derivatives showed significant activity against various fungi including M. gypseum, M. canis, T. rubrum, and C. albicans. biomedpharmajournal.org Some pyrazole derivatives have demonstrated high activity against Aspergillus niger with a Minimum Inhibitory Concentration (MIC) of 1 μg/mL. nih.gov The combination of these two heterocycles offers a promising avenue for the development of new and effective antifungal agents. uctm.eduresearchgate.net

| Compound Class | Fungal Strain(s) | Activity (EC50/MIC) | Reference |

|---|---|---|---|

| Isoxazolol Pyrazole Carboxylate (7ai) | Rhizoctonia solani | EC50: 0.37 μg/mL | researchgate.netnih.gov |

| Isoxazolol Pyrazole Carboxylate (7ai) | Alternaria porri | EC50: 2.24 μg/mL | nih.gov |

| Piperidin-4-one Derivatives | M. gypseum, M. canis, C. albicans | Significant activity vs. Terbinafine | biomedpharmajournal.org |

| Pyrazole Derivative (Compound 2) | Aspergillus niger | MIC: 1 μg/mL | nih.gov |

| Fluorinated Pyrazole Aldehydes | Sclerotinia sclerotiorum, F. culmorum | Up to 46.75% inhibition | mdpi.com |

Antitubercular Activity

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new anti-tubercular agents. nih.gov Pyrazole-containing compounds have been a focus of this research, with numerous derivatives showing promising activity against Mycobacterium tuberculosis (MTB). nih.govresearchgate.net

Several studies have highlighted the potential of pyrazole derivatives to inhibit the growth of MTB, including drug-susceptible and resistant strains. researchgate.netresearchgate.net For instance, a series of 1,3,5-trisubstituted pyrazoles exhibited MIC values in the low micromolar range against MTB, with some compounds targeting the essential protein MmpL3. nih.gov In another study, pyrazole-4-carboxamide derivatives were synthesized and evaluated, with compound 5e showing a significant MIC of 3.12 μg/ml against the MTB H37Rv strain. japsonline.com The incorporation of a piperidine ring, which is also found in compounds with antitubercular activity, could further enhance the efficacy of this class of molecules. ijnrd.orgbiointerfaceresearch.com

| Compound Class | Mycobacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 1,3,5-Trisubstituted Pyrazole (Compound 6) | M. tuberculosis | 0.3 μM | nih.gov |

| Pyrazole-4-Carboxamide (Compound 5e) | MTB H37Rv | 3.12 μg/mL | japsonline.com |

| Pyrazole-4-Carboxamide (Compound 5g) | MTB H37Rv | 6.25 μg/mL | japsonline.com |

| Pyrazole-4-Carboxamide (Compound 5m) | MTB H37Rv | 6.25 μg/mL | japsonline.com |

| Pyrazole-4-Carboxamide (Compound 5h) | MTB H37Rv | 12.5 μg/mL | japsonline.com |

Antiproliferative and Anticancer Mechanisms in Defined Cell Lines

The antiproliferative potential of this compound derivatives has been a significant area of investigation. While direct studies on the parent compound are limited in publicly available literature, research on analogous pyrazole and piperidine-containing structures provides compelling evidence of their anticancer activities. These activities are often attributed to the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby inhibiting the uncontrolled proliferation of cancer cells.

A novel pyrazole derivative, 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide (B32628) (PTA-1), has demonstrated potent cytotoxicity against various cancer cell lines. nih.gov In triple-negative breast cancer cells (MDA-MB-231), PTA-1 was found to induce apoptosis at low micromolar concentrations. nih.gov This was evidenced by the externalization of phosphatidylserine, activation of caspases-3/7, and DNA fragmentation, all hallmarks of apoptosis. nih.gov Furthermore, the compound was observed to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest. nih.gov

While specific IC50 values for this compound derivatives are not extensively documented in the reviewed literature, the broader class of pyrazole derivatives has shown significant promise. For instance, various pyrazole derivatives have exhibited potent antiproliferative activity against a panel of cancer cell lines with IC50 values in the nanomolar to low micromolar range. nih.gov The mechanisms often involve the inhibition of key cellular targets such as tubulin, various kinases (EGFR, CDK, BTK), and even DNA. nih.gov For example, certain pyrazoline-based derivatives have been investigated as dual inhibitors of EGFR and HER-2, with GI50 (average IC50) values ranging from 7 to 100 μM across four different cancer cell lines. nih.gov

Interactive Table: Antiproliferative Activity of Selected Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50/GI50 | Mechanism of Action |

|---|---|---|---|

| PTA-1 | MDA-MB-231 (Triple-Negative Breast Cancer) | Low micromolar | Induces apoptosis, inhibits tubulin polymerization |

| Pyrazoline Derivatives (general) | Various | 7-100 µM (GI50) | Dual EGFR and HER-2 inhibition |

| Pyrazole Derivative 8 | Various | 24.8 nM (average IC50) | Tubulin polymerization inhibition, cell cycle arrest at G2/M |

Anti-inflammatory Properties

The structural motif of this compound suggests a strong potential for anti-inflammatory activity. This is supported by studies on structurally related compounds. For instance, the piperazine derivative (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) has been shown to possess significant anti-inflammatory and anti-nociceptive effects. nih.gov In preclinical models, this compound effectively reduced paw edema and pleurisy induced by carrageenan. nih.gov Mechanistically, LQFM182 was found to decrease the migration of polymorphonuclear cells and the activity of the myeloperoxidase enzyme. nih.gov Crucially, it also led to a reduction in the levels of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). nih.gov

Further supporting this, a series of 3,5-disubstituted-4,5-dihydro-1H-pyrazoles demonstrated potent anti-inflammatory activity, with some compounds showing significant inhibition of both TNF-α and IL-1β. alliedacademies.org Similarly, novel pyrazole–pyridazine hybrids have been designed as selective COX-2 inhibitors and have shown to inhibit the production of TNF-α, Interleukin-6 (IL-6), and Prostaglandin E2 (PGE-2) in LPS-induced macrophages. rsc.org These findings collectively suggest that this compound derivatives are likely to exert their anti-inflammatory effects through the modulation of key inflammatory mediators.

Investigation of Neuropharmacological Activity

The neuropharmacological landscape of this compound derivatives is another promising area of research. Again, insights can be drawn from structurally similar molecules. The piperazine derivative 2-(4-((1-Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate (LQFM192) has been shown to exhibit anxiolytic-like and antidepressant-like activities in preclinical models. nih.gov The anxiolytic effects appear to be mediated by the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor, while the antidepressant-like activity is primarily linked to the serotonergic system. nih.gov

Furthermore, the piperidine derivative 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl] piperidine (NRA0161) has been investigated for atypical antipsychotic properties. nih.gov This compound displayed a high affinity for dopamine (B1211576) D(4) and 5-HT(2A) receptors. nih.gov In behavioral studies, NRA0161 was effective in antagonizing methamphetamine-induced locomotor hyperactivity and stereotyped behavior, suggesting potential antipsychotic efficacy with a reduced risk of extrapyramidal side effects. nih.gov These studies on related compounds provide a strong rationale for the investigation of this compound derivatives for a range of neurological and psychiatric conditions.

Identification of Molecular Targets and Pathways

A crucial aspect of preclinical research is the identification of specific molecular targets and the elucidation of the pathways through which a compound exerts its therapeutic effects. For this compound derivatives, a combination of computational and experimental approaches is beginning to shed light on their mechanisms of action.

In Silico Target Prediction and Validation (e.g., DNA Gyrase, Lanosterol (B1674476) 14 α-demethylase, KEAP1-NRF2)

DNA Gyrase: In silico molecular docking studies have been instrumental in identifying potential molecular targets. Several studies have pointed towards DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, as a likely target for pyrazole derivatives. Molecular docking analyses of various pyrazole-based compounds have shown favorable binding interactions within the active site of DNA gyrase, suggesting a mechanism for potential antibacterial activity.

Lanosterol 14 α-demethylase: Another predicted target, particularly relevant for antifungal activity, is lanosterol 14 α-demethylase (CYP51). This enzyme is a key component in the biosynthesis of ergosterol, an essential component of fungal cell membranes. In silico screening and molecular docking studies have identified pyrazole-containing compounds that can effectively bind to the active site of lanosterol 14 α-demethylase, indicating their potential as antifungal agents. biointerfaceresearch.comderpharmachemica.comnih.govresearchgate.netmdpi.com

KEAP1-NRF2 Pathway: The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a critical regulator of cellular antioxidant and anti-inflammatory responses. While direct evidence for the modulation of the KEAP1-NRF2 pathway by this compound derivatives is still emerging, other classes of compounds, such as coumarin-based analogs, have been shown to exert their anti-inflammatory effects by upregulating the Nrf2/HO-1 signaling pathway. nih.gov Given the observed anti-inflammatory and potential cytoprotective effects of pyrazole derivatives, investigating their interaction with the KEAP1-NRF2 pathway is a logical and promising direction for future research. nih.govnih.gov

Biochemical Assay Development for Target Engagement

The validation of in silico predictions requires robust biochemical assays to confirm direct target engagement and to quantify the inhibitory or activating potency of the compounds. For targets like DNA gyrase, established biochemical assays, such as supercoiling inhibition assays, are utilized to measure the enzymatic activity in the presence of the test compounds. The development of specific and sensitive biochemical assays is crucial for the lead optimization process, allowing researchers to correlate target engagement with cellular and, ultimately, in vivo efficacy. While the literature describes the use of such assays for various pyrazole derivatives, specific assay development for this compound derivatives is a necessary next step in their preclinical development. osti.gov

Medicinal Chemistry and Drug Discovery Implications of the Piperidin 1 Yl 1h Pyrazol 4 Yl Methanone Scaffold

Design Strategies for Analogues and Derivatives with Enhanced Potency and Selectivity

The development of analogues from the piperidin-1-yl(1H-pyrazol-4-yl)methanone scaffold is a key strategy to enhance therapeutic potential. Modifications are systematically introduced to probe the structure-activity relationship (SAR), aiming to improve binding affinity for the target receptor while minimizing off-target effects.

Bioisosteric Replacements in the Pyrazole (B372694) and Piperidine (B6355638) Moieties

Bioisosterism is a fundamental strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to improve the compound's biological activity. For the this compound scaffold, bioisosteric replacements have been explored for both the central pyrazole ring and the piperidine moiety.

Pyrazole Ring Replacements: The pyrazole ring is a critical pharmacophoric element. In the context of CB1 receptor antagonists, this five-membered heterocycle can be replaced with other five-membered rings to modulate activity and selectivity. For instance, based on the diarylpyrazole motif of rimonabant, researchers have designed and synthesized analogues where the pyrazole is replaced by thiazole, triazole, or imidazole (B134444) rings. nih.gov These replacements were shown to be viable bioisosteres, yielding compounds that retained CB1 antagonistic activity and, in many cases, exhibited significant selectivity over the CB2 receptor. nih.gov Molecular modeling has indicated a close three-dimensional structural overlap between these imidazole-based analogues and their pyrazole precursors, explaining the retention of biological activity. nih.gov

Another strategy involves replacing a substituent on the pyrazole ring rather than the ring itself. In a series of N-(piperidin-1-yl)-pyrazole-3-carboxamides, the 5-aryl substituent of the pyrazole was replaced with a 5-(5-alkynyl-2-thienyl) moiety. nih.gov This modification led to a novel class of potent CB1 receptor antagonists with good selectivity, demonstrating that bioisosteric replacement of key substituents is a valid strategy for discovering new chemical entities. nih.gov

Table 1: Bioisosteric Replacements of the Pyrazole Ring in Rimonabant Analogues

Piperidine Moiety Replacements: The piperidine ring is another site for modification. While it is a common and valuable fragment in drug discovery, it can be a site of metabolism. Bioisosteric replacements for the piperidine ring include other cyclic amines or rigid bicyclic systems. For example, conformationally rigid aza-bridged bicyclic scaffolds like azabicyclo[3.2.1]octane have been used to replace the piperidine core in some series, which can lead to a significant boost in potency. nih.gov More recently, spirocyclic systems such as 1-azaspiro[3.3]heptanes have been proposed as a new generation of piperidine bioisosteres. researchgate.net These replacements can alter the exit vectors of substituents, lipophilicity, and metabolic stability while maintaining a similar basicity of the core nitrogen atom. researchgate.net

Scaffold Hopping Approaches for Novel Chemotypes

Scaffold hopping is a computational or rational design strategy used to identify structurally novel compounds that retain the biological activity of a known parent molecule. This approach is valuable for discovering new intellectual property and for overcoming issues with the original scaffold, such as poor ADME properties or toxicity.

An example of scaffold hopping applied to a related pyrazole-4-carboxamide scaffold can be found in the development of fungicides. Starting from the structure of the commercial succinate (B1194679) dehydrogenase inhibitor (SDHI) flubeneteram, researchers designed and synthesized a series of novel pyrazole-4-carboxamides bearing an ether group. nih.gov This hop from one chemical class to another, while maintaining the key pharmacophoric elements necessary for SDH inhibition, resulted in compounds with excellent antifungal activity. nih.gov While this example is from agrochemicals, the principle is directly applicable to drug discovery, where a known inhibitor's scaffold, such as this compound, could be replaced with a topologically similar but structurally distinct core to generate novel drug candidates.

Lead Optimization and Structure-Guided Drug Design

Lead optimization is an iterative process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic profile. For the this compound scaffold, extensive structure-activity relationship (SAR) studies have been conducted, particularly in the context of CB1 antagonists.

These studies have revealed several key structural requirements for high affinity:

Substitution at the pyrazole 5-position: A para-substituted phenyl ring is often crucial for potent activity. nih.gov Variations in this substituent can significantly impact binding affinity. For example, in one series, replacing a p-chlorophenyl group with a p-iodophenyl group resulted in the most potent compound. nih.gov

The carboxamide linker at the pyrazole 4- (or 3-) position: The piperidinyl carboxamide is a critical component for activity. nih.gov

Substitution at the pyrazole 1-position: A 2,4-dichlorophenyl substituent at this position has been shown to be important for high-affinity CB1 receptor antagonism. nih.gov

Structure-guided design, which utilizes the three-dimensional structure of the target protein, can accelerate the lead optimization process. By visualizing how a ligand binds to its target, chemists can make more rational modifications. For example, in the development of 4,5-dihydropyrazole inhibitors of RIP1 kinase, a common intermediate, (5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(piperidin-4-yl)methanone, was synthesized. osti.gov This intermediate was then acylated with various acid chlorides or coupled with carboxylic acids to explore the SAR of the piperidine substituent, leading to the identification of potent and selective inhibitors. osti.gov

Table 2: Structure-Activity Relationship (SAR) of Rimonabant Analogues at the CB1 Receptor

Investigation of Selectivity Profiles Against Related Biological Targets

Achieving selectivity for the intended biological target over other related proteins is a major challenge in drug discovery. For compounds based on the this compound scaffold, selectivity is often assessed against a panel of related receptors or enzymes.

For example, analogues developed as CB1 receptor antagonists are routinely tested for their affinity at the CB2 receptor to ensure selectivity. Many of the bioisosteric replacements of the pyrazole ring, such as with imidazole or thiazole, yielded compounds with considerable selectivity for CB1 over CB2. nih.gov

In other contexts, such as kinase inhibition, pyrazole-based scaffolds can be promiscuous. Therefore, extensive selectivity profiling is necessary. For a series of 2-(4-substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines developed as PAK4 inhibitors, compounds were tested against cell lines whose growth is not dependent on PAK4 to identify potential off-target effects. mdpi.com This approach helps to confirm that the observed cellular activity is due to the inhibition of the intended target.

Furthermore, novel substituted piperidine and piperazine (B1678402) pyrazoles designed as inhibitors of CYP4-mediated 20-HETE formation were noted for their improved selectivity compared to earlier classes of inhibitors, which often suffered from poor selectivity. pitt.edu

Concepts for Prodrug Design Based on Metabolic Considerations

Prodrugs are inactive precursors that are converted into the active drug in vivo. This strategy can be used to overcome various drug development hurdles, including poor solubility, low permeability, rapid metabolism, or formulation challenges.

For the this compound scaffold, several metabolic liabilities can be anticipated. The piperidine ring, for example, is susceptible to oxidation. nih.gov The pyrazole ring, while generally considered metabolically stable, can undergo N-dealkylation if substituted.

A common prodrug strategy for compounds containing an N-H group on a heterocyclic ring, such as the pyrazole in the parent scaffold, is to attach a promoiety to this nitrogen. This can improve solubility or permeability, and the moiety is designed to be cleaved off in vivo to release the active N-H compound.

Another approach is to modify substituents on the piperidine or pyrazole rings to create a site for attaching a promoiety. For example, a hydroxyl group could be introduced, which is then esterified to create a prodrug with improved lipophilicity for better membrane permeation. This ester would then be hydrolyzed by esterases in the body to release the active hydroxylated compound.

Q & A

Q. What advanced spectroscopic methods resolve structural ambiguities in complex mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.